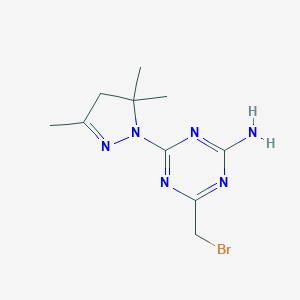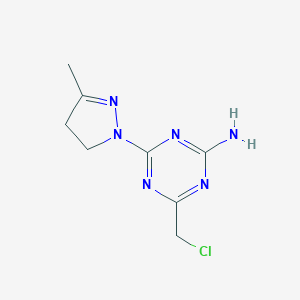![molecular formula C10H10F3NO2 B296087 2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
2-[3-(Trifluoromethyl)anilino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)anilino]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a derivative of the amino acid phenylalanine, and its unique properties make it a valuable tool for research in biochemistry, pharmacology, and neuroscience.
科学研究应用
2-[3-(Trifluoromethyl)anilino]propanoic acid has numerous applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. This compound is commonly used as a tool to study the function of glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain. This compound can be used to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptor that are involved in learning, memory, and other cognitive processes. This compound has also been used to study the function of other ionotropic glutamate receptors, such as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.
作用机制
2-[3-(Trifluoromethyl)anilino]propanoic acid acts as a competitive antagonist of NMDA receptors, binding to the receptor site and preventing the binding of glutamate, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. This compound has also been shown to have some activity at other glutamate receptor subtypes, although its effects are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can block the activity of NMDA receptors in cultured neurons and brain slices, leading to a decrease in synaptic transmission and plasticity. In vivo studies have shown that this compound can have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
2-[3-(Trifluoromethyl)anilino]propanoic acid has several advantages as a tool for scientific research. It is highly selective for NMDA receptors, making it a valuable tool for studying the function of these receptors in vitro and in vivo. This compound is also relatively stable and easy to work with, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of this compound in lab experiments. This compound can be expensive to purchase, and its effects on other glutamate receptor subtypes can complicate data interpretation. Additionally, this compound can have off-target effects on other proteins and pathways, which can make it difficult to isolate the specific effects of the drug.
未来方向
There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]propanoic acid. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of these receptors with greater precision. Another area of interest is the use of this compound and other NMDA receptor antagonists as potential treatments for neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound could be used as a tool to study the role of glutamate receptors in synaptic plasticity and learning and memory. Overall, this compound has the potential to be a valuable tool for scientific research in a variety of fields, and further research is needed to fully understand its properties and applications.
合成方法
2-[3-(Trifluoromethyl)anilino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with 2-bromoacetic acid, the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with acryloyl chloride, and the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride followed by reduction with sodium borohydride. The most commonly used method involves the reaction of 3-(trifluoromethyl)aniline with 2-bromoacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This method yields this compound with high purity and yield, making it suitable for use in scientific research.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI 键 |
LZAHVZDWIJLOLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(F)(F)F |
规范 SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
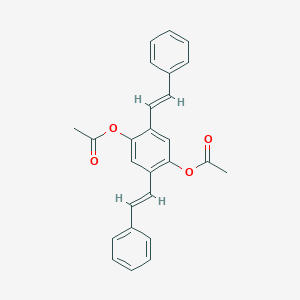
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
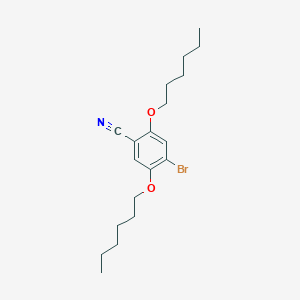
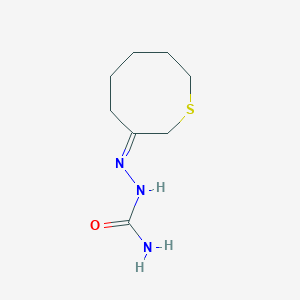
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
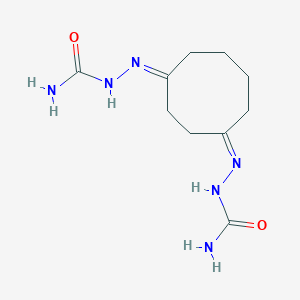
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
